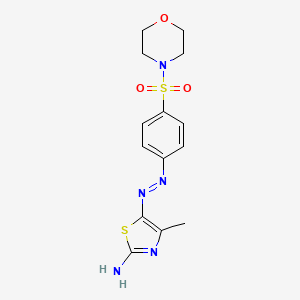

![molecular formula C14H19N5O3S B2587022 N,N-二甲基-4-(吡唑并[1,5-a]吡啶-3-羰基)哌嗪-1-磺酰胺 CAS No. 1396759-40-2](/img/structure/B2587022.png)

N,N-二甲基-4-(吡唑并[1,5-a]吡啶-3-羰基)哌嗪-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

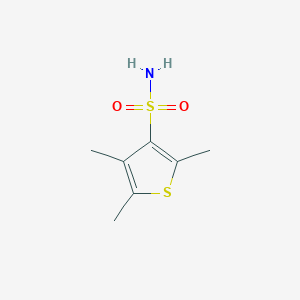

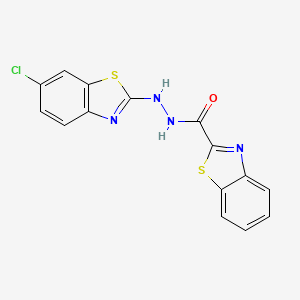

“N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine moiety, which is a fused ring system containing a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) . This moiety is known to be present in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine core, with a piperazine ring attached at the 4-position. The piperazine ring would be N,N-dimethylated and sulfonamidated .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyridine core, the piperazine ring, and the sulfonamide group. These functional groups can participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazolo[1,5-a]pyridine core could contribute to its photophysical properties .

科学研究应用

- Comparison : Properties and stability of PPs are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

- Application : Our compound can be evaluated as an antifungal agent. Carboxamide derivatives derived from 5-aminopyrazoles have shown inhibitory activity against succinate dehydrogenase in fungal strains .

- Application : Our compound can serve as a catalyst. Amberlyst-70, a resinous, nontoxic, and cost-effective heterogeneous catalyst, facilitates a simple reaction workup and offers eco-friendly attributes .

Fluorescent Probes and Imaging Agents

Antifungal Agents

Green Synthesis Catalyst

Biological Activities

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, have been reported to exhibit a wide range of biological activities, including cannabinoid hcb1 and hcb2 receptor, anti-inflammatory, inhibitors of p38 kinase, cb1 receptor antagonists, antimicrobial activity .

Mode of Action

Related pyrazolo[1,5-a]pyrimidines have been shown to interact with their targets through various mechanisms, such as inhibition of enzymes or receptor antagonism .

Biochemical Pathways

Related compounds have been shown to interact with various biochemical pathways, including those involving cannabinoid receptors, p38 kinase, and antimicrobial activity .

Pharmacokinetics

Related compounds have been predicted to have suitable pharmacokinetic phases based on theoretical admet studies .

Result of Action

Related compounds have been shown to have cytotoxic effects on certain cell lines .

Action Environment

Related compounds have been shown to have tunable photophysical properties, with electron-donating groups at certain positions on the fused ring improving both absorption and emission behaviors .

未来方向

属性

IUPAC Name |

N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-16(2)23(21,22)18-9-7-17(8-10-18)14(20)12-11-15-19-6-4-3-5-13(12)19/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDRJOMYLHATSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)

![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)